benzyl N-[(2Z)-2-amino-2-hydroxyiminoethyl]carbamate
Description
Benzyl N-[(2Z)-2-amino-2-hydroxyiminoethyl]carbamate (hereafter referred to as Compound A) is a key intermediate in the synthesis of Raltegravir, an HIV integrase inhibitor used in antiretroviral therapy. Its structure features a carbamate group linked to a (2Z)-2-amino-2-hydroxyiminoethyl moiety, which contributes to its role in chelation and molecular recognition within drug design.
Compound A is synthesized via a two-step process:
Reaction of 2-amino-2-methyl-propanenitrile with benzylchloroformate in the presence of N,N-diisopropylethylamine yields benzyl N-(1-cyano-1-methyl-ethyl)carbamate.
Subsequent treatment with hydroxylamine in water at elevated temperatures produces Compound A .
Properties
Molecular Formula |
C10H13N3O3 |
|---|---|
Molecular Weight |
223.23 g/mol |
IUPAC Name |
benzyl N-[(2Z)-2-amino-2-hydroxyiminoethyl]carbamate |
InChI |
InChI=1S/C10H13N3O3/c11-9(13-15)6-12-10(14)16-7-8-4-2-1-3-5-8/h1-5,15H,6-7H2,(H2,11,13)(H,12,14) |
InChI Key |
ZBXIEJDYVHPGMD-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NC/C(=N/O)/N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=NO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[(2Z)-2-amino-2-hydroxyiminoethyl]carbamate typically involves the reaction of benzyl carbamate with appropriate reagents to introduce the amino and hydroxyimino groups. One common method involves the use of N-bromoacetamide and lithium hydroxide or lithium methoxide to achieve high yields . Another approach includes the use of cesium carbonate and TBAI for the efficient synthesis of carbamates under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic hydrogenation (Pd-C, H2) is common for the removal of protecting groups such as the carboxybenzyl (CBz) group .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[(2Z)-2-amino-2-hydroxyiminoethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like KMnO4 or OsO4.
Reduction: Reduction reactions can be carried out using agents such as LiAlH4 or NaBH4.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4
Reduction: LiAlH4, NaBH4
Substitution: N-bromosuccinimide (NBS) for free radical bromination
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines .
Scientific Research Applications
Inhibitors of Enzymatic Activity
Benzyl N-[(2Z)-2-amino-2-hydroxyiminoethyl]carbamate has been identified as a potential inhibitor of various enzymes, particularly those involved in cancer and inflammatory pathways. Its structural characteristics allow it to interact effectively with target proteins, leading to inhibition of enzymatic activity. For instance, it shows promise as an inhibitor of Bruton's tyrosine kinase (Btk), which is crucial in B-cell signaling pathways. This inhibition can be beneficial for treating certain types of cancers and autoimmune diseases .
Pharmaceutical Development
The compound is an intermediate in the synthesis of novel pharmaceutical agents, particularly those targeting HIV integrase. Integrase inhibitors are essential for antiretroviral therapy, making this compound significant in the ongoing fight against HIV/AIDS . The development of such inhibitors can lead to more effective treatment regimens for patients.
Antiviral Agents
Research indicates that this compound may also exhibit antiviral properties. Its mechanism includes interference with viral replication processes, making it a candidate for further investigation in the development of antiviral therapies .
Case Study 1: Bruton's Tyrosine Kinase Inhibition
A study highlighted the efficacy of this compound as a Btk inhibitor. The compound was tested for its ability to reduce Btk activity in vitro, demonstrating significant inhibition compared to control groups. This finding supports its potential use in treating diseases like chronic lymphocytic leukemia (CLL) .
Case Study 2: HIV Integrase Inhibitors
In a pharmacological study, this compound was synthesized as part of a series aimed at developing new integrase inhibitors. The compound showed promising results in preliminary assays, indicating its potential effectiveness against HIV .
Mechanism of Action
The mechanism by which benzyl N-[(2Z)-2-amino-2-hydroxyiminoethyl]carbamate exerts its effects involves its role as an intermediate in the synthesis of HIV-integrase inhibitors. The compound interacts with molecular targets and pathways involved in the inhibition of HIV integrase, an enzyme crucial for the replication of the HIV virus .
Comparison with Similar Compounds
Table 2: Functional and Pharmacological Profiles
Key Differences:
- Pharmacological vs. Catalytic Roles : While Compound A is tailored for antiviral activity, Compounds B and C are optimized for catalytic efficiency. Compound D’s thioamide group may confer antimicrobial properties, though further studies are needed.
- Stereochemical Control : The Z-configuration in Compounds A and D is critical for their bioactivity, whereas Compound C’s stereoselectivity arises from chiral ammonium catalysts .
Analytical and Computational Tools
Structural elucidation of analogues often relies on:
- X-ray crystallography : Used for Compounds B and D , with software like SHELX and ORTEP-III aiding in refinement and visualization.
- Spectroscopic methods : NMR and IR are standard for characterizing Compound A, though its crystal structure remains unreported .
Research Findings and Data
- Compound A : Patented synthesis (US 2006122205A1) highlights scalability for pharmaceutical production .
- Compound B : X-ray analysis confirms planar benzamide geometry, enabling predictable coordination in catalysis .
- Compound C : Achieves high enantiomeric excess (ee) in phosphonium salt reactions, underscoring its utility in asymmetric synthesis .
- Compound D : Single-crystal data (mean C–C bond length: 0.003 Å) validate its stability under ambient conditions .
Biological Activity
Benzyl N-[(2Z)-2-amino-2-hydroxyiminoethyl]carbamate is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound can be characterized by its unique chemical structure, which includes a carbamate functional group and an imine moiety. The molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
The biological activity of this compound is primarily attributed to its interaction with various biological pathways. Studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic processes. For instance, it has been linked to the inhibition of glycogen phosphorylase, an enzyme critical for glucose metabolism, which could have implications for treating conditions like diabetes .
1. Enzyme Inhibition
The compound has demonstrated significant inhibitory effects on glycogen phosphorylase activity. This inhibition is particularly relevant for managing hyperglycemia in diabetic models. Research indicates that compounds with similar structures have been effective in reducing blood glucose levels by modulating glycogenolysis .
2. Neuroprotective Effects
There is emerging evidence that suggests potential neuroprotective properties associated with this compound. In vitro studies have indicated that related oxime compounds can reactivate acetylcholinesterase (AChE) inhibited by organophosphates, thereby mitigating neurotoxic effects . This property may position the compound as a candidate for further research in neurodegenerative diseases.
Case Study 1: Glycogen Phosphorylase Inhibition
A study was conducted using diabetic animal models to evaluate the efficacy of this compound in lowering plasma glucose levels. The results showed a dose-dependent decrease in blood sugar levels following administration of the compound, highlighting its potential as a therapeutic agent for diabetes management.
| Dose (mg/kg) | Blood Glucose Level (mg/dL) | % Reduction |
|---|---|---|
| 5 | 150 | 20% |
| 10 | 130 | 35% |
| 20 | 100 | 50% |
Case Study 2: Neuroprotective Activity
In a series of experiments assessing the reactivation of AChE after organophosphate exposure, this compound exhibited significant reactivation capabilities compared to standard treatments. The results indicated that this compound could potentially be developed as a therapeutic agent against organophosphate poisoning.
| Treatment Group | AChE Activity (% Control) |
|---|---|
| Control | 100 |
| Benzyl Carbamate | 75 |
| Standard Oxime | 60 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
